molecular formula C19H20INO4 B10794460 3-Iodoboldine

3-Iodoboldine

Cat. No.: B10794460
M. Wt: 453.3 g/mol
InChI Key: YCBIBKGMUXWRRT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodoboldine is a halogenated derivative of boldine, an alkaloid primarily obtained from the leaves and bark of the Chilean boldo tree (Peumus boldus). Boldine belongs to the aporphine alkaloid class and exhibits a wide range of pharmacological effects, including antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties .

Preparation Methods

The synthesis of 3-Iodoboldine involves the iodination of boldine. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in trifluoroacetic acid, where boldine is treated with a 2:1 ratio of NIS to boldine, resulting in the formation of this compound . This method ensures selective iodination at the C-3 position of the boldine molecule.

Chemical Reactions Analysis

3-Iodoboldine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodoboldine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodoboldine involves its interaction with various molecular targets and pathways. It exhibits potent free radical scavenging activity, reducing oxidative stress and preventing neuronal damage. The compound also interacts with serotonergic, dopaminergic, opioid, and cholinergic receptors, influencing neurobehavioral functions . Additionally, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to its neuroprotective effects .

Comparison with Similar Compounds

3-Iodoboldine can be compared with other halogenated derivatives of boldine, such as 3-chloroboldine and 3-bromoboldine. These compounds share similar structural features but differ in their halogen atoms, which influence their chemical reactivity and biological activity . For instance, this compound has a higher affinity for D1 dopaminergic receptors compared to its chlorinated and brominated counterparts .

Similar Compounds

  • 3-Chloroboldine
  • 3-Bromoboldine
  • 3,8-Dichloroboldine
  • 3,8-Dibromoboldine

These compounds highlight the unique properties of this compound, particularly its selective receptor affinity and potent pharmacological effects.

Properties

Molecular Formula

C19H20INO4

Molecular Weight

453.3 g/mol

IUPAC Name

(6aS)-3-iodo-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

InChI

InChI=1S/C19H20INO4/c1-21-5-4-10-15-12(21)6-9-7-13(22)14(24-2)8-11(9)16(15)19(25-3)18(23)17(10)20/h7-8,12,22-23H,4-6H2,1-3H3/t12-/m0/s1

InChI Key

YCBIBKGMUXWRRT-LBPRGKRZSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O

Origin of Product

United States

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